molecular formula C22H28N2O2S B2599055 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 2034541-57-4

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2599055
CAS No.: 2034541-57-4
M. Wt: 384.54
InChI Key: INVKUVNGRJAQFM-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Chemical Reactions Analysis

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium/copper catalysts, tetrabutylammonium fluoride, and mild reaction conditions . Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities.

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific substituents, which can significantly alter its biological activity and therapeutic potential compared to other thiazole derivatives .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(22(11-13-26-14-12-22)18-9-5-2-6-10-18)23-15-20-24-19(16-27-20)17-7-3-1-4-8-17/h2,5-6,9-10,16-17H,1,3-4,7-8,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKUVNGRJAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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